molecular formula C16H12FN3O B11177499 2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(2-fluorophenyl)methanone

2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(2-fluorophenyl)methanone

Cat. No.: B11177499
M. Wt: 281.28 g/mol
InChI Key: PVFASJQBCWESQP-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-fluorophenyl)methanone is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-fluorophenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with 2-aminobenzimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-fluorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-fluorophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-fluorophenyl)methanone is unique due to the presence of both imidazole and benzimidazole moieties, along with a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H12FN3O

Molecular Weight

281.28 g/mol

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-fluorophenyl)methanone

InChI

InChI=1S/C16H12FN3O/c17-12-6-2-1-5-11(12)15(21)20-10-9-19-14-8-4-3-7-13(14)18-16(19)20/h1-8H,9-10H2

InChI Key

PVFASJQBCWESQP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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